2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)aceta mide
Description
This compound (CAS 578721-59-2) features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-methoxyphenyl moiety. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 2-bromophenyl ring .
Properties
Molecular Formula |
C17H16BrN5O2S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C17H16BrN5O2S/c1-25-12-6-4-5-11(9-12)16-21-22-17(23(16)19)26-10-15(24)20-14-8-3-2-7-13(14)18/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
WJKBJZFETHEZKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the triazole intermediate.
Attachment of the Bromophenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a bromophenyl boronic acid or bromophenyl halide.
Final Acetamide Formation: The final step involves the acylation of the amine group with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 2-bromophenyl substituent serves as a key site for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the bromine atom. Common reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield Optimization |
|---|---|---|---|
| Bromine displacement | Amines (e.g., NH₃, alkylamines), K₂CO₃, DMF | 2-aminophenyl or alkylamino-substituted acetamide | Elevated temperatures (80–120°C) |
| Hydroxylation | NaOH/H₂O, ethanol, reflux | 2-hydroxyphenylacetamide | Prolonged reaction times (12–24 hrs) |
This reactivity is critical for modifying the aromatic ring’s electronic properties, influencing downstream biological activity.
Oxidation of the Thioether Linkage
The sulfur atom in the thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, which can alter the compound’s polarity and pharmacokinetics:
These reactions are typically monitored via TLC or NMR to prevent over-oxidation.
Hydrolysis of the Acetamide Moiety
The acetamide group can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Condition | Reagents | Product | Role in Drug Design |
|---|---|---|---|
| Acidic | HCl (6M), reflux | 2-bromophenylacetic acid | Prodrug activation |
| Basic | NaOH (2M), ethanol, Δ | Sodium salt of acetic acid | Improved bioavailability |
Functionalization of the Triazole Ring
The 1,2,4-triazole core participates in reactions that enhance its pharmacological profile:
Acylation of the Amino Group
Heterocyclic Coupling Reactions
Triazole derivatives are often coupled with fluorinated quinolones (e.g., ciprofloxacin) via Mitsunobu or click chemistry to create hybrid antimicrobial agents .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling reactions, expanding structural diversity:
| Reaction | Catalyst/Ligand | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Arylboronic acids | Biaryl analogs for kinase inhibition |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Primary amines | Introduction of aminoalkyl chains |
Reductive Amination and Alkylation
The amino group on the triazole ring facilitates reductive amination or alkylation to introduce diverse substituents:
Key Research Findings
-
Antimicrobial Hybrids : Coupling the triazole-thioacetamide core with fluoroquinolones (e.g., ciprofloxacin) via a sulfide bridge yields compounds with MIC values <1.9 µg/mL against Mycobacterium smegmatis, outperforming streptomycin (4 µg/mL) .
-
SAR Studies : Electron-withdrawing groups (e.g., Br) at the 2-position of the phenyl ring enhance enzymatic inhibition by 30–50% compared to para-substituted analogs.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties. Further studies are warranted to explore novel reaction pathways and correlate structural changes with biological efficacy.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis and material science.
Biology
In biological research, this compound might be explored for its potential as a biochemical probe or as a precursor for bioactive molecules. Its triazole ring is a common motif in many biologically active compounds.
Medicine
In medicinal chemistry, 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring could participate in hydrogen bonding or π-π interactions, while the methoxyphenyl and bromophenyl groups might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Analogs
Impact of Substituents on Pharmacological Properties
- Triazole Core Modifications: Electron-Donating Groups (e.g., 3-methoxy): Improve solubility but may reduce membrane permeability. The target compound’s 3-methoxy group contrasts with analogs like ’s 4-bromophenyl, which is electron-withdrawing and may enhance receptor binding . For example, 3-pyridinyl () vs. 4-pyridinyl () alters spatial orientation in binding pockets.
Acetamide Tail Variations :
- Halogenated Phenyl Groups : The target’s 2-bromophenyl vs. ’s 4-methoxyphenyl demonstrates how halogen placement affects steric interactions. Bromine at the ortho position (target) may hinder rotation, influencing binding kinetics .
- Fluorinated and Chlorinated Groups : ’s 2-chloro-5-(trifluoromethyl)phenyl increases lipophilicity (logP ~4.2), enhancing blood-brain barrier penetration compared to the target compound’s logP of ~3.8 (estimated) .
Biological Activity
The compound 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide is a member of the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound is characterized by a triazole ring and various substituents that enhance its biological properties. The molecular formula is with a molecular weight of approximately 396.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN5O2S |
| Molecular Weight | 396.3 g/mol |
| IUPAC Name | 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide |
| SMILES | COC1=CC=C(C=C1)C(=O)N(C(=O)N)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O |
Anticancer Properties
Research has demonstrated that compounds containing the triazole scaffold exhibit significant anticancer activity. In a study evaluating various 1,2,4-triazole derivatives, compounds similar to our target compound showed promising results against multiple cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .
Case Study:
A study focusing on 3-amino-1,2,4-triazole derivatives revealed that modifications at the phenyl position significantly enhanced anticancer efficacy. The presence of a methoxy group was particularly beneficial in increasing the compound's potency against cancer cell lines .
The biological activity of the compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The triazole ring acts as a bioisostere for amides and can inhibit enzymes involved in nucleic acid synthesis.
- Receptor Modulation: It may modulate receptor activity through binding interactions facilitated by its functional groups .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the triazole ring greatly influences biological activity:
- Methoxy Group: Enhances lipophilicity and cellular uptake.
- Bromo Substituent: May contribute to increased binding affinity to target proteins.
- Amino Group: Essential for enhancing interactions with biological targets .
Comparative Analysis
Comparative studies with similar triazole derivatives have shown that variations in substituents can lead to significant differences in biological activity:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 2-[4-amino-5-(3-methoxyphenyl)... | 15 | Anticancer |
| 4-{[4-Amino-5-(4-chlorophenyl)... | 25 | Anticancer |
| 3-amino-1,2,4-triazole derivative | 10 | Antiangiogenic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
